PF-01247324

描述

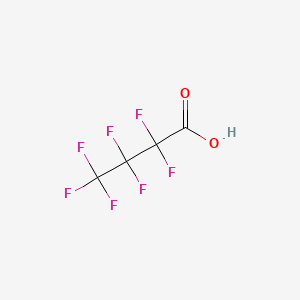

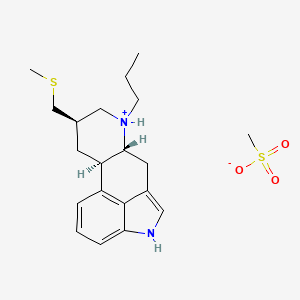

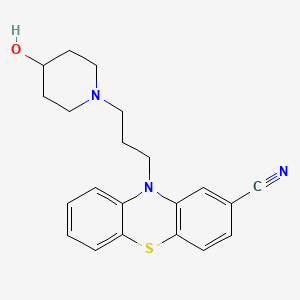

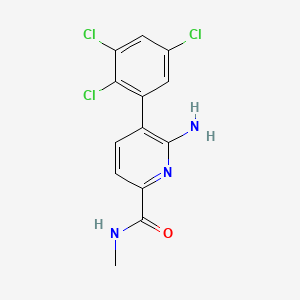

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, also known as PF-01247324, is a compound that has been shown to prevent native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons .

Molecular Structure Analysis

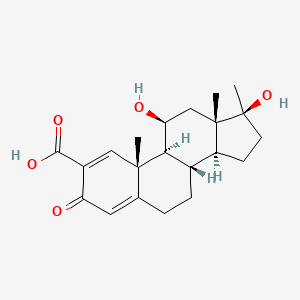

The molecular formula of this compound is C13H10Cl3N3O . The InChI string is InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) . The compound has a molecular weight of 330.6 g/mol .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound has a molecular weight of 330.6 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .科学研究应用

多发性硬化症症状的治疗

PF-01247324 已被研究用于治疗多发性硬化症 (MS) 的症状。 它已被发现可以在 MS 小鼠模型中逆转小脑缺陷 。 该化合物是一种亚型选择性 Nav1.8 阻滞剂,其口服给药已显示出运动协调和类似小脑的症状的显着改善 。

疼痛管理

This compound 是一种新型、选择性和口服生物利用度高的 Nav1.8 通道阻滞剂。 它已被强调为设计用于治疗慢性疼痛的低分子量阻滞剂的重要分子靶标 。 该化合物已被证明可以减轻伤害感受和感觉神经元兴奋性 。

舒张期钙火花的治疗

已发现 this compound 可显着减少心房控制 iPSC CM 中的舒张期 Ca 2+ 火花 。 这表明它可能应用于治疗与钙离子失调相关的疾病 。

作用机制

Target of Action

PF-01247324 primarily targets the Nav1.8 sodium channels . These channels, although normally restricted to peripheral somatosensory neurons, are upregulated in certain conditions such as multiple sclerosis .

Mode of Action

This compound acts as a blocker for the Nav1.8 channels . It inhibits native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons . The compound shows selectivity for Nav1.8 channels, with 50-fold selectivity over recombinantly expressed TTX-R hNav1.5 channels and 65-100-fold selectivity over TTX-sensitive (TTX-S) channels .

Biochemical Pathways

The Nav1.8 channels contribute significantly to the late Na+ current, which in turn influences the diastolic sarcoplasmic reticulum Ca2+ leak in human atrial cardiomyocytes . By blocking Nav1.8, this compound reduces this proarrhythmogenic leak .

Pharmacokinetics

This compound is orally bioavailable . It is administered by oral gavage at 1000 mg/kg . The compound demonstrates drug-like pharmacokinetic properties that are amenable for preclinical studies and is predicted to be suitable for clinical studies . It is 91% bioavailable in the rat following oral dosing, with a Tmax of approximately 0.5 hours and a low clearance with primarily hepatic metabolic pathways .

Result of Action

The administration of this compound leads to significant improvements in motor coordination and cerebellar-like symptoms in mice . It reduces excitability in both rat and human DRG neurons and also alters the waveform of the action potential . In vivo experiments in rodents demonstrated efficacy in both inflammatory and neuropathic pain models .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, in the experimental autoimmune encephalomyelitis (EAE) model, this compound was effective in reversing cerebellar deficits . .

安全和危害

生化分析

Biochemical Properties

PF-01247324 plays a crucial role in biochemical reactions. It is known to prevent native tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons . This interaction with the neurons suggests that this compound may have a significant impact on the functioning of the nervous system .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to reduce excitability in both rat and human DRG neurons . It also alters the waveform of the action potential, indicating its influence on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a selective and potent Nav1.8 channel blocker . It inhibits the Nav1.8 channels, which are crucial for the transmission of pain signals in the nervous system . This inhibition is both frequency and state-dependent .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated significant temporal effects. It has been shown to exhibit efficacy in both inflammatory and neuropathic pain models in rodents over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been administered by oral gavage at 1000 mg/kg in mice, leading to significant improvements in motor coordination and cerebellar-like symptoms

Metabolic Pathways

The metabolic pathways involving this compound are primarily hepatic . It is 91% bioavailable in the rat following oral dosing, with a Tmax of approximately 0.5 hours . This indicates that this compound interacts with enzymes or cofactors in the liver to be metabolized.

Subcellular Localization

Given its role as a Nav1.8 channel blocker, it is likely that it localizes to the cell membrane where these channels are present

属性

IUPAC Name |

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIUHDCRVYDAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470208 | |

| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875051-72-2 | |

| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。